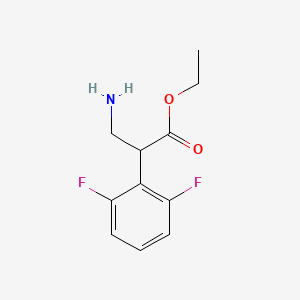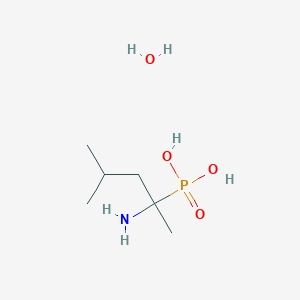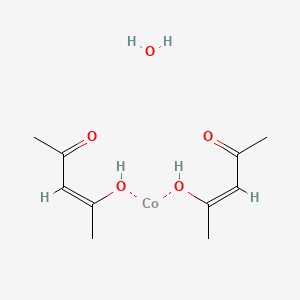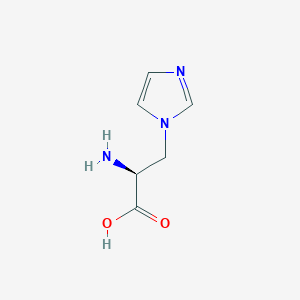![molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8](/img/structure/B1141699.png)
Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of complex organic molecules characterized by multiple functional groups and a heterocyclic core. Such compounds often exhibit significant biological activities and are of interest in pharmaceutical research and development. The detailed nomenclature indicates the presence of a pyrrol core, fluorophenyl groups, a carbamoyl group, and disodium heptanoate moieties, suggesting a multifaceted chemical structure with potential for diverse chemical reactivity and interactions.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as Claisen-Schmidt condensation, nucleophilic substitution, and cyclization are commonly employed. For instance, Stefancich et al. (1985) described the synthesis of a fluorinated compound with a pyrrol moiety, indicating the potential strategies that might be involved in synthesizing the compound (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's 3D conformation, electron distribution, and molecular interactions. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding, π-π interactions, and molecular geometry in determining the compound's stability and reactivity (Kumar et al., 2018).
Chemical Reactions and Properties
The functional groups present in the compound suggest a range of possible chemical reactions, including esterification, amidation, and electrophilic substitution. The fluorophenyl groups may influence the compound's electronic properties, affecting its reactivity. Compounds with similar structures have been synthesized and studied for their antibacterial activities, indicating the potential chemical reactivity of such molecules (Egawa et al., 1984).
Scientific Research Applications
Fluorescent Probes for Enzyme Activity Measurement
A study by Lei et al. (2011) developed a convenient method to synthesize a disodium salt compound as a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This approach allows for the assessment of ALP in human serum with good precision, highlighting the compound's potential as a fluorescent probe in biomedical research Lei, Jie, & Ding, 2011.
Antitumor Drug Development
Research conducted on derivatives of similar complex structures has yielded potent antitumor agents. Chou et al. (2010) designed, synthesized, and evaluated novel 2-phenylquinolin-4-ones (2-PQs), leading to the identification of a promising anticancer drug candidate. This work demonstrates the compound's significance in developing new drug candidates for cancer treatment Chou et al., 2010.
Organic Light-Emitting Diodes (OLEDs)
Zhang et al. (2013) synthesized a compound utilized in the development of efficient blue-emitting electrophosphorescent OLEDs. This research showcases the chemical's application in the advancement of display technologies, contributing to the development of high-efficiency OLED devices Zhang et al., 2013.
Antibacterial Agents
Holla et al. (2003) explored the synthesis of new molecules incorporating fluorine-containing groups, demonstrating promising antibacterial activities. This study underscores the potential use of the compound in creating effective antibacterial agents, contributing to the fight against bacterial infections Holla, Bhat, & Shetty, 2003.
properties
IUPAC Name |
disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONRNZYFYCVRP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Q & A
Q1: How does muscle impedance change during isometric contraction, and what factors can influence these changes?
A1: [] Non-invasive measurements show that both resistance and reactance of the anterior forearm increase during voluntary isometric contraction of finger flexor muscles. The relationship between impedance and force is nonlinear and can be influenced by the type of test, the history of prior exercise, and the health status of the subject. []
Q2: What are the potential clinical applications of dynamic electrical impedance myography?
A2: [] This new technique shows promise for assessing neuromuscular diseases. Preliminary studies on patients with various neuromuscular diseases revealed marked quantitative and qualitative differences in impedance changes compared to healthy individuals. Further research is needed to explore its full clinical potential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

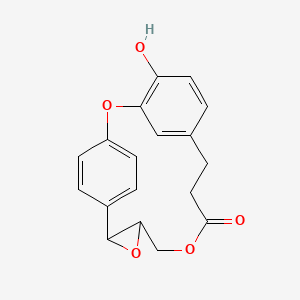
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
